3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the aminodehalogenation of 3-chloropyrazine-2-carboxamide using variously substituted benzylamines. This reaction yields a series of 3-benzylaminopyrazine-2-carboxamides . These derivatives can be further modified to introduce the morpholinopropyl amino group and the cyano group. The synthetic pathway may vary based on the specific substituents and reaction conditions .
Chemical Reactions Analysis
The compound’s chemical reactivity depends on its functional groups. It may participate in reactions such as nucleophilic substitution, cyclization, or condensation. For instance, the cyano group can undergo hydrolysis to form carboxylic acids or react with amines to form amides. Exploring its reactivity with various reagents and conditions is essential for understanding its versatility .
Scientific Research Applications
- Research : A study synthesized a series of 3-benzylaminopyrazine-2-carboxamides, including this compound. Some derivatives exhibited in vitro whole-cell activity against Mycobacterium tuberculosis H37Rv, comparable to standard pyrazinamide. The best MIC (6 µM) was observed for 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, which also showed low cytotoxicity in HepG2 cells .
Antimicrobial Activity
Triazole-Fused Heterocycles
Mechanism of Action
The exact mechanism of action for 3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile depends on its intended application. If it exhibits antimicrobial properties (as suggested by some studies), it likely interacts with specific cellular targets. For example, molecular docking studies indicate that it may inhibit mycobacterial enoyl-ACP reductase (InhA), a crucial enzyme in Mycobacterium tuberculosis. Further investigations are needed to confirm its precise mode of action .
properties
IUPAC Name |
3-(3-morpholin-4-ylpropylamino)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c13-10-11-12(16-4-3-14-11)15-2-1-5-17-6-8-18-9-7-17/h3-4H,1-2,5-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIOIFZCPHYJDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Morpholinopropyl)amino)pyrazine-2-carbonitrile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.